3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Descripción
Propiedades
IUPAC Name |
3-methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-13-16(12-20)17(21-15-10-6-3-7-11-15)19(18-13)14-8-4-2-5-9-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEYODGHGWCLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368123 | |
| Record name | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30241-46-4 | |
| Record name | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Unambiguous ¹H and ¹³C NMR Chemical Shift Assignments for 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde: A Methodological Guide
Executive Summary
The compound 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₄N₂O₂) serves as a highly versatile intermediate in the synthesis of bioactive heterocycles, including anticancer 1,2,3-triazole hybrids and antimicrobial thiazolidine-2,4-diones[1][2]. Due to the dense substitution around the central pyrazole core and the presence of two distinct phenyl rings (N-linked and O-linked), unambiguous structural elucidation requires a rigorous, self-validating Nuclear Magnetic Resonance (NMR) strategy. This whitepaper details the expected ¹H and ¹³C NMR chemical shifts, the conformational dynamics driving these shifts, and the orthogonal 2D NMR protocols required for absolute assignment.
Molecular Architecture and Conformational Dynamics
Before assigning chemical shifts, one must understand the 3D spatial arrangement of the molecule, as magnetic shielding is highly dependent on conformation.
Crystallographic studies reveal that the central pyrazole ring is essentially planar, but severe steric hindrance prevents the adjacent aromatic rings from achieving coplanarity[3]. Specifically, the central pyrazole ring adopts dihedral angles of 73.67° and 45.99° with the N-phenyl and O-phenoxy rings, respectively[3].
Causality in NMR: This non-planar geometry prevents extended π-conjugation across the entire molecular axis. Consequently, the diamagnetic deshielding effect—which would typically push the ortho-protons of the N-phenyl ring significantly downfield in a fully planar conjugated system—is heavily attenuated. The phenoxy group, twisted out of plane, relies primarily on its mesomeric (+M) electron-donating effect to shield its own ortho and para protons, rather than conjugating with the pyrazole core.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a closed-loop, self-validating system. Relying solely on 1D spectra for heavily substituted heterocycles often leads to misassignments in the crowded aromatic region (7.0–7.6 ppm).
Sample Preparation & Parameter Selection
-
Solvent Selection: While CDCl₃ is standard, highly polar pyrazole-4-carbaldehydes often exhibit line broadening due to intermolecular hydrogen bonding or π-stacking. Using DMSO-d₆ ensures complete solvation and sharpens multiplet resolution.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C Relaxation Delay (D1): A relaxation delay of ≥3.0 seconds is strictly enforced.
-
Causality: Quaternary carbons (C3, C4, C5, and the ipso-carbons of the phenyl rings) lack directly attached protons. They relax slowly via inefficient chemical shift anisotropy and distant dipole-dipole interactions. A standard 1-second delay results in incomplete longitudinal magnetization recovery, leading to missing or severely attenuated signals for these critical structural nodes.
-
Orthogonal 2D NMR Workflow
The workflow below illustrates the logical progression from raw data acquisition to absolute structural validation.
Fig 1: Orthogonal 2D NMR workflow for unambiguous pyrazole structural validation.
¹H NMR Chemical Shift Assignments
The ¹H NMR spectrum is dominated by the highly deshielded aldehyde proton, the singlet of the pyrazole methyl group, and a complex multiplet region corresponding to the ten aromatic protons[4].
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Rationale |
| -CHO | Aldehyde | 9.90 – 10.05 | Singlet (s) | 1H | Extreme deshielding driven by the diamagnetic anisotropy of the C=O double bond. |
| N-Ph (o, m, p) | Aromatic | 7.40 – 7.60 | Multiplet (m) | 5H | Mildly deshielded by the electron-withdrawing nature of the adjacent pyrazole N1 atom. |
| O-Ph (m) | Aromatic | 7.30 – 7.40 | Multiplet (m) | 2H | The meta position is relatively unaffected by the ether oxygen's +M effect. |
| O-Ph (p) | Aromatic | 7.10 – 7.20 | Triplet (t) | 1H | Shielded by the +M (mesomeric) electron-donating effect of the phenoxy oxygen. |
| O-Ph (o) | Aromatic | 7.00 – 7.10 | Doublet (d) | 2H | Strongly shielded by the +M effect of the adjacent oxygen atom. |
| Pyr-CH₃ | Aliphatic | 2.45 – 2.50 | Singlet (s) | 3H | Allylic-like position on the heteroaromatic ring; deshielded by the adjacent sp² C3 carbon. |
¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum contains 15 distinct carbon environments (due to symmetry in the phenyl rings). The precise assignment of the pyrazole core carbons (C3, C4, C5) is critical for confirming the regiochemistry of the substitution.
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | Carbon Type | Chemical Shift (δ, ppm) | Mechanistic Rationale |
| C=O | Aldehyde | 185.0 – 186.5 | Extreme deshielding due to the highly electronegative oxygen and sp² hybridization. |
| O-Ph (C1') | Quaternary (Ipso) | 156.0 – 158.0 | Direct attachment to the highly electronegative ether oxygen (-I effect). |
| Pyr-C5 | Quaternary | 151.0 – 153.0 | Deshielded by the adjacent pyrazole nitrogen and the exocyclic phenoxy oxygen. |
| Pyr-C3 | Quaternary | 150.0 – 151.5 | Deshielded by the adjacent N2 nitrogen, slightly offset by the electron-donating methyl group. |
| N-Ph (C1'') | Quaternary (Ipso) | 137.0 – 139.0 | Direct attachment to the pyrazole N1 atom. |
| O-Ph (m) | Aromatic CH | 129.0 – 131.0 | Standard aromatic region; unaffected by oxygen's +M effect. |
| N-Ph (m, p) | Aromatic CH | 127.0 – 130.0 | Standard aromatic region; slight deshielding from N1. |
| N-Ph (o) | Aromatic CH | 124.0 – 126.0 | Ortho position relative to the pyrazole ring. |
| O-Ph (p) | Aromatic CH | 123.0 – 125.0 | Shielded by the +M effect of the ether oxygen. |
| Pyr-C4 | Quaternary | 116.0 – 118.0 | Shielded by the +M effect of the pyrazole ring, counteracted by the -I/-M of the aldehyde. |
| O-Ph (o) | Aromatic CH | 115.0 – 117.0 | Strongly shielded by the +M effect of the ether oxygen. |
| Pyr-CH₃ | Aliphatic CH₃ | 13.5 – 14.5 | Standard sp³ methyl carbon attached to an aromatic system. |
2D NMR Validation Strategy: Proving the Regiochemistry
To elevate the trustworthiness of the data from "presumptive" to "definitive," Heteronuclear Multiple Bond Correlation (HMBC) must be utilized to map the connectivity of the pyrazole core. The assignment of C3, C4, and C5 cannot rely solely on 1D chemical shifts due to their proximity in the 150 ppm range.
The Self-Validating HMBC Matrix:
-
Anchoring via the Aldehyde: The aldehyde proton (~9.95 ppm) will exhibit a strong ³J (three-bond) correlation to both C3 (~151 ppm) and C5 (~152 ppm), and a ²J correlation to C4 (~117 ppm).
-
Anchoring via the Methyl Group: The pyrazole methyl protons (~2.48 ppm) will show a ²J correlation to C3 and a ³J correlation to C4 .
-
The Intersection: By cross-referencing these vectors, C3 is unambiguously identified as the only carbon at ~151 ppm showing correlations to both the aldehyde proton and the methyl protons. C5 is subsequently confirmed by its correlation to the aldehyde proton but lack of correlation to the methyl group.
This closed-loop logic ensures that the chemical shift assignments are mathematically and physically validated, eliminating the risk of structural mischaracterization during drug development workflows.
References[3] 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC, National Institutes of Health. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3238719/[4] Supplementary Information - The Royal Society of Chemistry, RSC Pubs. Available at:https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj00823a[5] 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, IUCrData. Available at:https://iucrdata.iucr.org/x/issues/2022/09/00/x220924/[1] Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation, Journal of Advanced Scientific Research. Available at:https://sciensage.info/[2] Synthesis of novel pyrazole – 1,2,3-triazole hybrids as anticancer agents, Arkivoc. Available at:https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2025/5
Sources
Crystal Structure and X-ray Diffraction Analysis of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
Executive Summary
The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Pyrazole derivatives, in particular, are privileged structures known for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and analgesic properties. This technical whitepaper provides an in-depth analysis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde ( C17H14N2O2 ), a highly functionalized intermediate engineered for the synthesis of complex pharmaceutical agents.
By detailing its chemical synthesis, crystallization methodology, and high-resolution X-ray diffraction data, this guide elucidates the structural logic—such as steric-induced dihedral twisting and lattice stabilization—that governs the behavior of this molecule in solid-state and biological environments.
Pharmacological Context & Scaffold Rationale
The selection of the 3-methyl-1-phenyl-1H-pyrazole core is driven by its proven ability to engage in π−π stacking and hydrophobic interactions within target protein binding pockets. The strategic incorporation of two specific functional groups enhances its utility as a synthetic building block:
-
5-Phenoxy Group: Introduced via nucleophilic aromatic substitution, this bulky, electron-rich ether linkage provides steric bulk that influences the overall molecular conformation, often improving lipid solubility and membrane permeability.
-
4-Carbaldehyde Group: This highly reactive electrophilic center serves as an orthogonal anchor point, allowing researchers to readily synthesize downstream derivatives such as hydrazones, thiosemicarbazones, or Schiff bases without disrupting the pyrazole core .
Chemical Synthesis & Crystallization Protocol
The synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde relies on a highly efficient Nucleophilic Aromatic Substitution ( SNAr ) mechanism. Every step in the following protocol is designed as a self-validating system to ensure high yield and crystallographic purity.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 0.1 mol of 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carboxaldehyde and 0.1 mol of phenol in 10 mL of dimethyl sulfoxide (DMSO).
-
Base-Mediated Activation: Add 5.6 g ( 0.1 mol ) of potassium hydroxide (KOH) to the solution.
-
Causality & Validation: KOH deprotonates the phenol to generate a highly nucleophilic phenoxide anion. A color change typically indicates the formation of the phenoxide species.
-
-
Reflux & Substitution: Heat the reaction mixture to reflux for 6 hours.
-
Causality: DMSO is chosen specifically because it is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion unsolvated and highly reactive, drastically accelerating the SNAr displacement of the chloride leaving group.
-
Validation Check: Monitor reaction completion via Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials.
-
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it over crushed ice. The sudden drop in solubility forces the hydrophobic product to precipitate.
-
Isolation & Primary Purification: Filter the separated solid product under vacuum, wash with cold water to remove residual DMSO/KOH, and dry. Recrystallize the crude product from ethanol.
-
Single Crystal Growth: Dissolve the purified compound in a 1:2 mixture of N,N-dimethylformamide (DMF) and ethanol. Allow the solution to undergo slow evaporation at room temperature.
-
Causality: This binary solvent system is critical. DMF provides high initial solubility, while ethanol acts as a volatile anti-solvent. As evaporation occurs, the solution slowly supersaturates, facilitating controlled nucleation rather than rapid precipitation.
-
Validation Check: Before X-ray analysis, inspect the resulting crystals under a polarizing microscope. Suitable crystals must exhibit optical clarity, sharp edges, and uniform extinction when rotated under cross-polarized light.
-
Synthesis and crystallization workflow of the target pyrazole derivative.
X-ray Crystallography & Data Collection
High-resolution X-ray diffraction was performed to unequivocally confirm the molecular geometry and solid-state packing.
Experimental Causality in Data Collection
-
Cryogenic Temperature ( 100 K ): Data collection was performed at 100 K rather than room temperature. Cooling minimizes the thermal vibrations (atomic displacement parameters) of the atoms in the lattice, resulting in sharper diffraction spots, higher resolution data, and a more accurate electron density map.
-
Riding Model for Hydrogen Atoms: During structural refinement, hydrogen atoms were positioned geometrically ( C—H=0.95–0.98A˚ ) and refined using a riding model with Uiso(H)=1.2 or 1.5Ueq(C) . Because hydrogen atoms possess only a single electron, they scatter X-rays weakly. Geometrically constraining them to "ride" on their heavier parent carbon atoms prevents over-parameterization and ensures a stable, physically meaningful refinement model .
Quantitative Crystallographic Data
Table 1: Crystal Data and Unit Cell Parameters
| Parameter | Value |
| Chemical Formula | C17H14N2O2 |
| Molecular Weight | 278.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.6207(1)A˚ b=7.1695(1)A˚ c=22.9228(3)A˚ |
| Beta Angle ( β ) | 99.168(1)∘ |
| Volume ( V ) | 1398.67(3)A˚3 |
| Molecules per Cell ( Z ) | 4 |
| Temperature | 100 K |
| Radiation | MoKα ( λ=0.71073A˚ ) |
Table 2: Refinement and Structural Parameters
| Parameter | Value |
| Reflections Collected | 6610 |
| R-factor ( R ) | 0.035 |
| Weighted R-factor ( wR(F2) ) | 0.127 |
| Goodness-of-fit ( S ) | 1.06 |
| Pyrazole Ring Max Deviation | 0.004(1)A˚ (Atom N1) |
Structural Analysis & Molecular Geometry
The crystallographic data reveals critical insights into the 3D conformation of the molecule, which directly impacts its pharmacological binding profile.
Planarity and Steric Twisting: The central 1H-pyrazole ring is essentially planar, exhibiting a maximum atomic deviation of just 0.004A˚ . However, the molecule as a whole is not flat. To relieve steric hindrance between the bulky substituents, the terminal phenyl ring and the phenoxy ring twist out of the pyrazole plane, making dihedral angles of 73.67(4)∘ and 45.99(4)∘ , respectively.
Intermolecular Interactions: Because the molecule lacks strong hydrogen bond donors (e.g., -OH or -NH groups), classical hydrogen bonding is absent in the crystal lattice. Instead, the supramolecular architecture is entirely stabilized by weak C—H⋯π interactions. These non-covalent forces dictate the packing motif along the crystallographic axes and are highly relevant when considering how the molecule might interact with aromatic residues (like Tyrosine or Phenylalanine) in a biological receptor.
Logical flow of steric hindrance driving dihedral twisting and lattice stabilization.
Conclusion
The comprehensive X-ray diffraction analysis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde confirms its structural integrity and provides a highly accurate map of its 3D geometry. The optimized synthesis protocol, utilizing DMSO to drive the SNAr reaction and a tailored DMF/ethanol solvent system for crystallization, ensures reproducible access to diffraction-quality crystals. Understanding the specific dihedral twisting and C—H⋯π interactions of this scaffold empowers medicinal chemists to better predict its behavior in structure-based drug design workflows.
References
-
Shahani, T., Fun, H.-K., Shetty, S., & Kalluraya, B. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2646. URL:[Link][1][2]
Sources
Solubility Profile of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde in Polar Aprotic Solvents
Molecular Anatomy and the Causality of Solvation
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 30241-46-4) is a highly functionalized heterocyclic intermediate critical to the development of novel pharmaceuticals and agrochemicals. To understand its solubility profile, one must first analyze its crystallographic and electronic structure.
X-ray diffraction studies reveal that while the central pyrazole ring is essentially planar, the molecule is structurally dihedral. The adjacent phenyl and phenoxy rings exhibit dihedral angles of 73.67° and 45.99°, respectively, relative to the pyrazole core[1]. This out-of-plane twisting generates a massive, sterically hindered lipophilic surface area. Crucially, the crystal lattice lacks classical hydrogen bonds, being stabilized entirely by weak C–H⋯π interactions[1].
The Thermodynamic Causality: This compound is practically insoluble in water because dissolving it would require breaking water's highly stable, three-dimensional hydrogen-bonded network without offering any hydrogen-bond donors (like -OH or -NH) in return. However, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the thermodynamics shift dramatically[2]. Because the compound's lattice energy is relatively low (due to the lack of classical H-bonds)[1], the exothermic solvation energy provided by strong dipole-dipole interactions easily overcomes the lattice forces. The highly polarizable carbonyl oxygen of the C4-carbaldehyde group and the sp2-hybridized pyrazole nitrogens act as potent hydrogen-bond acceptors, interacting favorably with the large dipole moments of aprotic media.
Quantitative Solubility Profile
The table below summarizes the expected solubility parameters of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde across standard polar aprotic solvents at ambient temperature (25°C).
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Relative Solubility | Solvation Mechanism & Synthetic Utility |
| DMSO | 46.7 | 3.96 | Excellent (>100 mg/mL) | Strong dipole-dipole stabilization; ideal for NMR and biological assay stock solutions. |
| DMF | 36.7 | 3.82 | Excellent (>100 mg/mL) | Primary solvent and reagent vehicle for Vilsmeier-Haack formylation syntheses[2]. |
| Acetone | 20.7 | 2.88 | Good (50 - 100 mg/mL) | Effective for recrystallization workflows when paired with a non-polar anti-solvent (e.g., hexane)[3]. |
| Acetonitrile | 37.5 | 3.92 | Moderate (10 - 50 mg/mL) | Lower lipophilic solvation capacity compared to DMF/DMSO; useful for HPLC mobile phases. |
Experimental Methodology: Self-Validating Saturation Solubility Protocol
To establish a rigorous thermodynamic solubility limit for this pyrazole derivative, kinetic dissolution must be separated from thermodynamic equilibrium. The following "Shake-Flask" method is engineered as a self-validating system: it quantifies the dissolved solute while simultaneously verifying that the undissolved solid has not undergone a solvent-induced polymorphic transformation, which would invalidate the thermodynamic baseline.
Step-by-Step Workflow
-
Preparation of Saturated Suspension: In a 5 mL amber glass vial, add an excess amount (e.g., 250 mg) of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde to 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMSO).
-
Thermodynamic Equilibration: Seal the vial and place it in a thermostatic orbital shaker set to 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours. Causality: A 48-hour window ensures the system transitions past initial kinetic dissolution rates into true thermodynamic equilibrium.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to firmly pellet the undissolved solid phase.
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically resistant to aggressive polar aprotic solvents like DMF and DMSO, whereas standard nylon or PES filters may degrade and contaminate the sample[3].
-
Liquid Phase Quantification (HPLC-UV): Dilute the filtered supernatant volumetrically (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of the UV detector. Analyze via HPLC using a C18 column, detecting at the λmax of the conjugated pyrazole-carbaldehyde system.
-
Self-Validation (Solid-Phase Analysis): Recover the undissolved pellet from Step 3, dry it under vacuum, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). Causality: This confirms the crystal structure matches the initial input and has not formed a solvate or transitioned to a different polymorph. If the solid phase has changed, the measured solubility represents the new polymorph, not the original compound.
Workflow Visualization
Self-validating thermodynamic solubility workflow for pyrazole derivatives.
Downstream Applications and Solvent Selection
Understanding this solubility profile is non-negotiable for downstream synthetic utility. The exceptional solubility of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde in DMF is precisely why DMF serves as both the solvent and a core reactant (when combined with POCl₃) in the Vilsmeier-Haack formylation used to synthesize such derivatives[2].
Furthermore, when utilizing this compound as an electrophile in Knoevenagel condensations, researchers often default to ethanol. However, due to the compound's highly lipophilic nature, protic solvents can lead to premature precipitation of intermediates[4]. Utilizing a co-solvent system incorporating DMSO or DMF is a field-proven optimization strategy to maintain reaction homogeneity, thereby maximizing yield and kinetic efficiency[3].
References
- Source: nih.
- Source: jpsionline.
- Source: benchchem.
- Source: benchchem.
Sources
Microwave-Assisted Synthesis of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives: A Detailed Application Note and Protocol
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Among these, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives are valuable intermediates for the synthesis of more complex bioactive molecules. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, dramatically reducing reaction times, improving yields, and often leading to cleaner products.[1][2] This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the synthetic strategy, provide detailed step-by-step protocols, and offer insights based on extensive field experience.
The Synthetic Strategy: A Three-Step Microwave-Enhanced Pathway
The synthesis of the target molecule is strategically designed as a three-step process, with each step optimized for microwave irradiation to maximize efficiency and yield. The overall workflow is depicted below.
Sources
Application Notes and Protocols for In Vitro Antimicrobial Screening of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Analogues
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Heterocyclic compounds, particularly those containing a pyrazole nucleus, represent a promising class of molecules due to their diverse and significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4][5] The 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold and its analogues are of particular interest for synthetic chemists and drug discovery scientists. This document provides a detailed guide to the fundamental in vitro screening protocols required to evaluate the antimicrobial potential of these novel pyrazole derivatives.
The primary objective of this guide is to equip researchers, scientists, and drug development professionals with robust, reproducible, and scientifically sound methodologies for the initial assessment of antimicrobial efficacy. We will delve into the principles and practical execution of standardized assays, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar disk diffusion method for preliminary screening. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the trustworthiness of the generated data.
Part 1: Foundational Principles and Strategic Experimental Design
The initial phase of screening novel synthetic compounds, such as pyrazole-4-carbaldehyde analogues, requires a strategic approach. The choice of screening method is dictated by the need for both qualitative and quantitative data to guide further structure-activity relationship (SAR) studies.
The Rationale for a Two-Tiered Screening Approach
A two-tiered screening strategy is often the most efficient. It begins with a simple, rapid qualitative method to identify compounds with any antimicrobial activity, followed by a more rigorous quantitative method to determine the potency of the active compounds.
-
Tier 1: Agar Disk Diffusion (Qualitative Screening): This method provides a preliminary, visual assessment of a compound's ability to inhibit microbial growth.[6][7][8] It is a cost-effective and straightforward technique for screening a large number of compounds quickly.[8] The size of the zone of inhibition around a disk impregnated with the test compound gives a qualitative indication of its potential efficacy.[8][9]
-
Tier 2: Broth Microdilution (Quantitative Analysis): For compounds showing promise in the initial screen, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC).[10][11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] This method is considered a gold standard for susceptibility testing due to its reproducibility and the quantitative nature of the results.[10]
Addressing the Challenge of Compound Solubility
A significant hurdle in the biological evaluation of novel synthetic molecules like pyrazole-4-carbaldehyde analogues is their often-limited aqueous solubility.[13][14] Since antimicrobial assays are conducted in aqueous-based culture media, ensuring the test compound is adequately solubilized is critical for obtaining accurate and reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for antimicrobial screening. It is crucial to determine the highest concentration of DMSO that does not inhibit the growth of the test microorganisms. This is achieved by running a solvent toxicity control. Typically, DMSO concentrations are kept below 1% (v/v) in the final assay.
-
Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). This stock is then serially diluted in the test medium to achieve the desired final concentrations.
Part 2: Detailed Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.[10][15]
Protocol 1: Agar Disk Diffusion Assay
This protocol outlines the procedure for the preliminary screening of pyrazole analogues.
Materials:
-
Test compounds (3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde analogues)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile tryptic soy broth (TSB) or other suitable broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., ciprofloxacin, ampicillin)
-
Negative control (solvent-loaded disks)
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[16]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]
-
Disk Application: Aseptically apply the sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[17] Also apply positive and negative control disks. Ensure disks are spaced at least 24 mm apart from center to center.[17]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[16]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. The presence of a clear zone around the disk indicates antimicrobial activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a quantitative measure of the antimicrobial activity of the test compounds.[18]
Materials:
-
Test compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and/or fungal strains
-
0.5 McFarland turbidity standard
-
Positive control antibiotic
-
Negative control (growth control, sterility control, and solvent control)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the disk diffusion protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Plate Inoculation: Add the diluted inoculum to each well containing the test compound and controls. The final volume in each well is typically 100 or 200 µL.
-
Controls:
-
Growth Control: Wells containing only inoculated broth.
-
Sterility Control: Wells containing uninoculated broth.
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, to ensure it does not inhibit microbial growth.
-
Positive Control: Wells containing a known antibiotic.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) after incubation.[19] This can be determined visually or by using a plate reader to measure the optical density.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[19][20]
Materials:
-
Results from the MIC assay
-
Sterile MHA plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[16]
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of data is essential for comparing the activity of different analogues and for making informed decisions about which compounds to advance in the drug discovery pipeline.
Tabulating Results
Summarize the quantitative data in a structured table.
Table 1: Example of Antimicrobial Activity Data for Pyrazole Analogues
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PYR-001 | S. aureus | 8 | 16 | 2 | Bactericidal |
| PYR-001 | E. coli | 32 | >128 | >4 | Bacteriostatic |
| PYR-002 | S. aureus | 16 | 32 | 2 | Bactericidal |
| PYR-002 | E. coli | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 | Bactericidal |
Interpreting the MBC/MIC Ratio
The ratio of MBC to MIC is a valuable parameter for classifying the antimicrobial effect of a compound.[16]
-
Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[16]
-
Bacteriostatic: An agent is considered bacteriostatic if the MBC is more than four times the MIC (MBC/MIC > 4).
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro antimicrobial screening of novel 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde analogues. By employing a systematic and well-controlled approach, researchers can generate reliable and reproducible data to identify promising lead compounds for further development in the fight against infectious diseases. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for ensuring the scientific integrity and comparability of results across different studies and laboratories.
References
-
Saini, R. K., Joshi, Y. C., Kumari, N., & Baloda, U. P. (2015). Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. Scholars Academic Journal of Biosciences, 3(2), 164-167. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. B. A. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10337–10354. [Link]
-
Bio-protocol. (2019). 2.6. Minimum Bactericidal Concentration (MBC) Test. Bio-protocol, 9(12), e3275. [Link]
-
Patel, A. D., Patel, A. D., & Patel, D. J. (2023). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 62B(9), 1109-1116. [Link]
-
Abdellattif, M. H., El-Serwy, W. S., & Abdel-Rahman, A. A.-H. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2824. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gazzar, M. G. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 584-594. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N'-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. ResearchGate. [Link]
-
de Oliveira, C. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(6), 735. [Link]
-
Hassan, A. S., Haiba, M. E., & Awad, S. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 289-300. [Link]
-
Connect Journals. (2016). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Ali, A., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6939. [Link]
-
Parashchuk, M. V., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7793-7806. [Link]
-
Hardy Diagnostics. (2018). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Hardy Diagnostics. [Link]
-
Al-Thubiani, A. S., & Maher, Y. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(10), 103779. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2183. [Link]
-
Al-Thubiani, A. S., & Maher, Y. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(10), 103779. [Link]
-
Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]
-
Ersoy, S. C., & Heithoff, D. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901. [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
-
Kopa, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]
-
Longdom Publishing. (2022). Latest Developed Methods for Antimicrobial Susceptibility Testing. Journal of Medical and Clinical Microbiology, 5(4). [Link]
-
Stevens, M. M. C., et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review. Pure and Applied Chemistry, 90(2), 275-290. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. DTU Food. [Link]
-
CLSI. (2023). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Álvarez-Ordóñez, A., et al. (2022). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics, 11(1), 58. [Link]
-
Conte, C., et al. (2020). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Nanomaterials, 10(4), 772. [Link]
-
Talaviya, R., & Akbari, J. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 284, 02004. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
ResearchGate. (n.d.). MICs of various hydrophobic antibacterial agents. ResearchGate. [Link]
-
ResearchGate. (2023). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
SlidePlayer. (n.d.). MINIMAL INHIBITION CONCENTRATION (MIC) DETERMINATION. SlidePlayer. [Link]
Sources
- 1. pure.tue.nl [pure.tue.nl]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. epj-conferences.org [epj-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. pdb.apec.org [pdb.apec.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 16. benchchem.com [benchchem.com]
- 17. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 18. youtube.com [youtube.com]
- 19. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]
- 20. bio-protocol.org [bio-protocol.org]
How to improve reaction yield in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde synthesis
Technical Support Center: Yield Optimization for 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Synthesis
Welcome to the Application Scientist Support Center. The synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a critical node in developing biologically active pyrazole derivatives[1]. The standard route involves the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield a 5-chloro intermediate[2], followed by a Nucleophilic Aromatic Substitution (SNAr) with phenol[3]. While conceptually straightforward, researchers frequently encounter stalled conversions and poor yields during the SNAr step. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to optimize your reaction.
Section 1: Mechanistic Workflow & Failure Points
To troubleshoot effectively, we must first map the chemical logic. The SNAr step relies on the in situ generation of a phenoxide anion, which attacks the C5 position of the pyrazole ring. The adjacent electron-withdrawing aldehyde group at C4 is critical, as it stabilizes the resulting Meisenheimer complex. However, this same electrophilic environment makes the substrate highly susceptible to competing nucleophiles, particularly hydroxide ions from trace water.
Fig 1: Synthesis pathway of the target pyrazole and competing hydrolysis side reactions.
Section 2: Troubleshooting FAQs (Causality & Solutions)
Q1: My SNAr reaction stalls at 40-50% conversion. Why is the nucleophilic attack failing? The Causality: Phenol is a relatively weak nucleophile. For the SNAr reaction to proceed efficiently, phenol must be quantitatively deprotonated to the highly nucleophilic phenoxide anion. If you are using a weak base or a base with poor solubility in your solvent (e.g., standard grade K2CO3 in THF), the effective concentration of phenoxide remains too low to drive the reaction forward against the activation energy barrier of the Meisenheimer complex[4]. The Solution: Switch to Cesium Carbonate (Cs2CO3) in anhydrous N,N-Dimethylformamide (DMF). The larger ionic radius of the cesium cation results in a looser ion pair with the phenoxide anion, significantly enhancing the nucleophilicity of the oxygen center (the "naked anion" effect). Alternatively, finely milled, oven-dried K2CO3 can be used if Cs2CO3 is unavailable[3].
Q2: I am observing a major byproduct that is highly polar on TLC. What is it, and how do I prevent it? The Causality: The polar byproduct is likely 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This occurs via a competing hydrolysis reaction. Some older literature protocols suggest using Potassium Hydroxide (KOH) as the base[1]. However, the acid-base reaction between KOH and phenol generates one equivalent of water (PhOH + KOH → PhOK + H2O). At reflux temperatures in polar aprotic solvents, this water provides hydroxide ions that outcompete phenoxide for the electrophilic C5 carbon. The Solution: Strictly avoid hydroxide bases. Use anhydrous carbonate bases (K2CO3 or Cs2CO3) which do not generate water upon deprotonating phenol. Ensure your DMF is stored over molecular sieves.
Q3: Why does my product form a sticky oil instead of a crystalline solid during aqueous workup? The Causality: The target molecule is highly lipophilic but can easily trap residual DMF and unreacted phenol, leading to melting point depression and oiling out. Pouring the hot reaction mixture directly into ambient water often crashes out the product too rapidly, trapping impurities in the amorphous matrix[3]. The Solution: Implement a controlled anti-solvent crystallization. Cool the reaction mixture to room temperature first, then add it dropwise to vigorously stirred ice-cold water. If an oil still forms, extract with ethyl acetate, wash extensively with 5% aqueous NaOH (to remove residual phenol), dry, and recrystallize from a 1:2 mixture of DMF and ethanol[1].
Fig 2: SNAr mechanism showing phenoxide attack and Meisenheimer complex stabilization.
Section 3: Quantitative Data Analytics
The choice of base and solvent drastically alters the kinetic profile and yield of the reaction. The table below summarizes empirical data to guide your reagent selection.
| Base Selection | Solvent | Temp (°C) | Time (h) | Est. Yield (%) | Mechanistic Observation / Causality |
| KOH | DMSO | 100 | 6 | 45-55 | High hydrolysis byproduct (5-OH) due to in situ H2O generation[1]. |
| K2CO3 (Anhydrous) | DMF | 100 | 8 | 70-80 | Standard baseline; requires strictly dry solvent to prevent stalling[3]. |
| Cs2CO3 (Anhydrous) | DMF | 90 | 4 | 85-95 | Faster kinetics via "naked anion" effect; minimal side reactions[4]. |
| NaH | THF | 65 | 12 | <40 | Poor solubility of the intermediate; sluggish reaction profile. |
Section 4: Self-Validating Experimental Protocol
This optimized protocol utilizes Cs2CO3 to maximize phenoxide nucleophilicity while preventing water generation.
Materials Required:
-
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)[2]
-
Phenol (1.1 mmol)
-
Cesium Carbonate, anhydrous (1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon stream.
-
Reagent Charging: Add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and phenol (1.1 mmol) to the flask.
-
Solvent Addition: Inject 10 mL of anhydrous DMF via syringe. Stir until complete dissolution is achieved.
-
Base Activation: Quickly add anhydrous Cs2CO3 (1.5 mmol) to the solution. The mixture may transition to a slight yellow hue as the phenoxide generates.
-
Thermal Reaction: Attach a reflux condenser and heat the reaction mixture to 90°C using an oil bath. Maintain vigorous stirring for 4 hours.
-
In-Process Validation (TLC): After 3.5 hours, sample the reaction. Run a TLC (Hexanes:Ethyl Acetate 3:1). The starting material (higher Rf) should be absent, replaced by a single major product spot (lower Rf). If starting material persists, continue heating for 1 additional hour.
-
Quench and Precipitation: Remove the flask from the oil bath and allow it to cool to room temperature (approx. 20°C). Pour the mixture dropwise into 50 mL of vigorously stirred, ice-cold distilled water.
-
Isolation: Stir the resulting aqueous suspension for 30 minutes to ensure complete precipitation and to dissolve inorganic salts. Filter the solid product under vacuum using a Büchner funnel.
-
Purification: Wash the filter cake with 10 mL of cold 5% aqueous NaOH to remove any unreacted phenol, followed by 20 mL of cold distilled water to reach a neutral pH.
-
Recrystallization: Dry the crude solid under vacuum, then recrystallize from a hot 1:2 mixture of DMF and ethanol to obtain pure 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde crystals[1].
References[1] "3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC", nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETr5pgXf5XTdviyKmwg81rGwiIhn8g1zibwv4MtH7Fr9foqbeJIKirh7-UQMgBrndd-eSVho8t6PKzoBrZ-VbbPlp5NN-rOeKzkSiKXphLeOXEfEROI7oLBJOso5J7mPNR1zifr4EpOCW-5nM=[3] "General procedure for synthesis of 6a-n", heteroletters.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnsucafbqpgdTG8AfEAHmTw6e_-W8B9Ky6Qd03sMVN9Wfjr9KRqwVoXW5_vKRhd5cn-E9M7cQzT6XHuo4DfJu4ABsfq928IkA_8POdBuGiPhTzVFITQGBRLJvIj9UegnD486xf_h6vm4TqgG3p[4] "Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation", sciensage.info. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8cRKhHekR4iFWAp152lfsJScXwGHvla3XJOfALLZME_Kroy-A7vs0P_uO5f3hsGmaiDXyT7u4XmtTTs2LDZSpUeRKBUaBHONxnLbaQN7ksjScPciNLkxdpUaS6B6KBE4XdZMGdfOV_czFQbDhK4jzhJlUtOPOVj_Q3gU=[2] "Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent - PMC", nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBEds_HWvo3ZJ_vNmrTUIvbJFnB1ffTO9TvtQk3yAZOdXbqXPkoPXZrGecYWvYW_JaPg8Y5SFEWHMHRISM59JrJS8Wh8pU2mwNjgqmvgChlda0amKsb5qbDj4i0YTJwNe1yJHF_Q73zZDM9m4=
Sources
Technical Support Center: Condensation Reactions of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Document ID: TSC-2026-03-PYRCHO
Last Updated: March 28, 2026
Introduction
Welcome to the technical support guide for researchers working with 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by significant steric hindrance around the C4-aldehyde group, which can impede desired condensation reactions, such as the Knoevenagel condensation, leading to low yields or complete reaction failure. The bulky phenyl and phenoxy groups at positions 1 and 5 create a sterically crowded environment that restricts the approach of nucleophiles to the aldehyde's carbonyl carbon.
This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to help you overcome these challenges. The information is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my condensation reaction with 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde failing or giving very low yields?
Answer: The primary reason for poor reactivity is the significant steric hindrance around the aldehyde functional group. The large phenyl ring at the N1 position and the phenoxy group at the C5 position shield the electrophilic carbonyl carbon. This makes it difficult for the nucleophile (e.g., the enolate of an active methylene compound) to approach and attack the carbonyl, thus slowing down or preventing the reaction under standard conditions.[1][2][3]
Q2: What is the general mechanism for the condensation, and where is the bottleneck?
Answer: In a typical base-catalyzed condensation like the Knoevenagel, the mechanism involves two main stages: (1) deprotonation of the active methylene compound by a base to form a nucleophilic enolate, and (2) nucleophilic attack of the enolate on the aldehyde's carbonyl carbon, followed by dehydration to form the α,β-unsaturated product.[4][5]
The bottleneck for this specific substrate is step (2). The steric bulk of the pyrazole substituents creates a high activation energy barrier for the nucleophilic attack, which is often the rate-determining step.[6]
Q3: What are the main strategies to overcome this steric hindrance?
Answer: There are three primary strategies to enhance the reaction rate and yield:
-
Increase Reactant Activity: Employ stronger nucleophiles or activate the aldehyde to make it more electrophilic.
-
Optimize Reaction Conditions: Utilize higher temperatures, alternative energy sources like microwave irradiation, or different solvent systems to provide the necessary energy to overcome the activation barrier.[7][8][9][10]
-
Employ Advanced Catalysis: Use catalysts specifically designed to function in sterically demanding environments, such as Lewis acids, organocatalysts, or phase-transfer catalysts.[11][12][13]
Troubleshooting Guide: Low Reaction Conversion
This section addresses the common problem of low or no conversion of the starting material.
Problem: After running the reaction under standard piperidine/ethanol conditions, TLC analysis shows mostly unreacted aldehyde.
Standard amine bases like piperidine may not be sufficient to drive the reaction to completion when significant steric hindrance is present.[11] While piperidine is effective at generating the enolate from the active methylene compound, it does little to activate the sterically shielded aldehyde.[4][14]
Solution 1a: Employ a Stronger or More Suitable Catalyst System
Switching to a more effective catalytic system can dramatically improve conversion. Options include Lewis acids to activate the carbonyl, or phase-transfer catalysts to enhance the nucleophilicity of the active methylene component.
| Catalyst System | Mechanism of Action | Typical Conditions | Expected Outcome |
| Lewis Acid (e.g., TiCl₄, ZnCl₂) + Base | The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[15][16][17][18][19] | Anhydrous CH₂Cl₂ or THF, -78 °C to RT, with a non-nucleophilic base (e.g., Et₃N). | Increased reaction rate and yield by lowering the activation energy of the nucleophilic attack. |
| Phase-Transfer Catalysis (PTC) | A PTC (e.g., TBAB, 18-Crown-6) transports the deprotonated active methylene compound from a solid or aqueous basic phase into the organic phase, increasing its effective concentration and reactivity.[11][12][20] | Biphasic system (e.g., Toluene/aq. K₂CO₃), with TBAB (tetrabutylammonium bromide), RT to 50 °C. | Excellent yields, especially for weak carbon acids, by overcoming solubility issues and enhancing nucleophilicity.[12][20][21] |
| Heterogeneous Base Catalysts | Solid-supported bases (e.g., g-C₃N₄, hydrotalcite) can provide high catalytic activity with the benefit of easy removal post-reaction.[12][13][21] | Toluene or solvent-free, often paired with a PTC agent, RT. | High yields in short reaction times and simplified workup.[12][21][22] |
Solution 1b: Utilize Alternative Energy Sources
Thermal energy from conventional heating may be insufficient or lead to side product formation over long reaction times.
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction by efficiently overcoming the activation energy barrier.[7][8][9][10] Reactions that take days under conventional heating can often be completed in minutes.[10][23]
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Condensation
This protocol is designed to activate the sterically hindered aldehyde directly.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and the active methylene compound (1.1 equiv) in anhydrous dichloromethane (DCM).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 equiv, 1.0 M in DCM) dropwise over 15 minutes. The solution may turn a deep color.
-
After stirring for 30 minutes at -78 °C, add triethylamine (Et₃N, 2.5 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).
Caption: Workflow for Lewis Acid-Mediated Condensation.
Protocol 2: Microwave-Assisted Knoevenagel Condensation
This protocol uses microwave energy to rapidly supply the activation energy needed for the reaction.
Step-by-Step Methodology:
-
In a 10 mL microwave reaction vial, combine the pyrazole-carbaldehyde (1.0 equiv), the active methylene compound (1.2 equiv), and a catalytic amount of piperidine (0.2 equiv).
-
Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or toluene (3-5 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 10-30 minutes.[23] (Note: The time and temperature should be optimized for your specific substrates).
-
After the reaction, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
Caption: Troubleshooting logic for low reaction conversion.
Analytical Monitoring
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is 4:1 Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The product, being a conjugated system, should be highly UV-active. The starting aldehyde is also UV-active, but the product should have a different Rf value (typically higher or lower depending on the partner).
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Successful condensation is confirmed by the disappearance of the aldehyde proton signal (typically a singlet around δ 9-10 ppm) and the appearance of a new vinylic proton signal (δ 7-8 ppm).
-
¹³C NMR: Look for the disappearance of the aldehyde carbonyl carbon (around δ 185-195 ppm) and the appearance of new signals for the C=C double bond (δ 120-150 ppm).
References
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]
-
MacMillan, D. S., et al. (2010). Expedited Development through Parallel Reaction Screening: Application to PTC-Mediated Knoevenagel Condensation. ACS Publications. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]
-
Bhattacharjya, G., et al. (2017). Highly active gC3N4 as a solid base catalyst for knoevenagel condensation reaction under phase transfer conditions. RSC Advances. Retrieved from [Link]
-
Bhattacharjya, G., et al. (2021). Facile Combined Experimental and Computational Study: g-C3N4@PDMS-Assisted Knoevenagel Condensation Reaction under Phase Transfer Conditions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
-
Acevedo, O., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]
-
Liu, X.-F., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase transfer methodology for the synthesis of substituted stilbenes under Knoevenagel condensation condition. Retrieved from [Link]
-
Acevedo, O., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation reaction using g-C3N4 with PTC at room temperature. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Activation of Carbonyls. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Activation of Carbonyls. Retrieved from [Link]
-
Schindler, C. S., et al. (2016). Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. PMC. Retrieved from [Link]
-
Mikami, K. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls. University of Rochester. Retrieved from [Link]
-
Tu, Y.-Q., et al. (2024). Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions. Chemical Science. Retrieved from [Link]
-
Wang, L., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Biju, A. T., & Glorius, F. (2011). Extending NHC-Catalysis: Coupling Aldehydes with Unconventional Reaction Partners. Accounts of Chemical Research. Retrieved from [Link]
-
Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]
-
Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Retrieved from [Link]
-
Ziarani, G. M., et al. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. MDPI. Retrieved from [Link]
-
Yathirajan, H. S., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData. Retrieved from [Link]
-
Yathirajan, H. S., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]
-
OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted Knoevenagel condensation in aqueous over triazine-based microporous network. Retrieved from [Link]
-
Unique Pub International. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. Retrieved from [Link]
-
CEM Corporation. (n.d.). Condensations. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
R.C. Patel College. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved from [Link]
-
SciELO. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. uniquepubinternational.com [uniquepubinternational.com]
- 10. Condensations [cem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly active g-C 3 N 4 as a solid base catalyst for knoevenagel condensation reaction under phase transfer conditions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03051G [pubs.rsc.org]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. idc-online.com [idc-online.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. people.bath.ac.uk [people.bath.ac.uk]
- 19. "Lewis Acid-Carbonyl Solution Interactions and Their Implications in Ca" by Carly Soren Hanson [ecommons.luc.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
Technical Support Center: Optimizing POCl₃ and DMF Ratios for 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Synthesis
Welcome to the Technical Support Center. The synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a critical workflow in the development of bioactive pyrazole derivatives and pharmaceutical intermediates[1]. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome common bottlenecks in this specific synthesis.
Mechanistic Causality: The Two-Step Synthesis Architecture
The preparation of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde cannot be achieved in a single step. It requires a highly orchestrated two-step sequence where the stoichiometry of the first step dictates the success of the entire pathway:
-
Step 1: Dual Vilsmeier-Haack Chlorination & Formylation. The precursor, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone), undergoes a simultaneous reaction with Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)[1]. The Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride) acts dually: it chlorinates the C5-enol oxygen and electrophilically formylates the C4 carbon[2].
-
Step 2: Nucleophilic Aromatic Substitution (SₙAr). The resulting intermediate (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) is isolated and subsequently reacted with phenol under alkaline conditions to displace the C5-chloride with a phenoxy group[1].
Chemical workflow for synthesizing 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting & FAQs: Optimizing POCl₃:DMF Ratios
The most common point of failure in this synthesis occurs during Step 1. The following Q&A section addresses the specific stoichiometric challenges of the Vilsmeier-Haack step.
Q: Why do I observe three distinct aldehyde peaks in my ¹H-NMR spectrum alongside unreacted precursor? A: This is a classic symptom of reagent starvation[3]. The Vilsmeier-Haack reaction on this specific pyrazolone requires two distinct electrophilic events. If you use the standard 1:1 POCl₃:DMF ratio, the reagent is rapidly consumed by the first kinetically accessible reaction (typically the C5-OH chlorination), leaving insufficient chloroiminium ion for the C4 formylation[2]. This results in a crude mixture of unreacted precursor, mono-chlorinated pyrazole, mono-formylated pyrazolone, and a small fraction of the desired intermediate[4].
Q: What is the exact optimal POCl₃ to DMF stoichiometry for this substrate? A: While the theoretical stoichiometry dictates 2.0 equivalents of POCl₃ (one for chlorination, one for formylation), empirical optimization requires 3.0 to 5.0 equivalents of POCl₃ relative to the pyrazolone substrate[1][4]. DMF should not be calculated stoichiometrically; it must be used in massive excess (>10 equivalents) to serve as both the formylating agent and the reaction solvent[5].
Q: How does temperature influence the conversion rate and byproduct formation? A: The initial formation of the Vilsmeier reagent is highly exothermic and must be controlled at 0 °C. However, the subsequent electrophilic attack on the pyrazole ring requires significant activation energy. Maintaining the reaction at 80 °C for 6 hours is standard[1]. For sterically hindered or less reactive batches, ramping the temperature to 120 °C for 1-2 hours can significantly improve yields and force the consumption of mono-substituted byproducts[4].
Decision tree for troubleshooting incomplete Vilsmeier-Haack pyrazolone conversions.
Quantitative Data: Stoichiometry Optimization Summary
The table below summarizes the causality between reagent ratios, temperature, and the resulting yield of the critical intermediate (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde).
| POCl₃ (Eq) | DMF (Eq) | Temp (°C) | Time (h) | Observed Result & Yield | Causality / Note |
| 1.0 | 1.0 | 25 | 12 | < 10% (Trace) | Insufficient energy and reagent for dual functionalization. |
| 2.0 | 5.0 | 70 | 6 | ~ 45% | Theoretical minimum met, but thermal degradation of reagent limits completion. |
| 3.0 | Solvent | 80 | 6 | 73% | Optimal for standard bench-scale synthesis[1]. |
| 5.0 | Solvent | 120 | 2 | > 80% | High-temp accelerated conversion; ideal for stubborn batches[4]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following step-by-step methodologies include built-in validation checkpoints.
Protocol A: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 50 mL of anhydrous DMF. Cool the flask to 0 °C using an ice bath.
-
Vilsmeier Complex Formation: Slowly add POCl₃ (3.0 equivalents) dropwise to the cold DMF with vigorous magnetic stirring. Stir for 30 minutes at 0 °C to ensure the complete formation of the active chloroiminium salt[5].
-
Substrate Addition: Add 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 equivalent, e.g., 1.0 g, 0.011 mol) to the reaction mixture in small portions to manage the exothermic reaction[1].
-
Reaction Execution: Remove the ice bath and gradually heat the reaction mixture to 80 °C. Maintain this temperature with continuous stirring for 6 hours[1].
-
Quenching & Workup: Carefully pour the hot reaction mixture over 200 g of crushed ice with vigorous stirring. The intermediate will precipitate as a solid. Filter under vacuum and wash extensively with cold distilled water.
-
Self-Validation Checkpoint: Run a TLC (3:7 EtOAc:Hexane). The complete disappearance of the highly polar pyrazolone precursor and the emergence of a single, less polar spot confirms successful dual-functionalization. Crude ¹H-NMR must show a distinct singlet at ~δ 9.9 ppm (CHO) and the absence of the C5-OH proton.
Protocol B: Synthesis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Reaction Setup: Dissolve the validated intermediate from Protocol A (1.0 equivalent) in 25 mL of fresh DMF[1].
-
Nucleophile Addition: Add phenol (1.1 equivalents) and anhydrous K₂CO₃ (1.5 equivalents) to the solution[1]. Note: K₂CO₃ is strictly required to deprotonate the phenol, generating the highly nucleophilic phenoxide ion.
-
Condensation: Stir the reaction mixture at room temperature for 6 hours[1].
-
Workup: Pour the mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (4 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].
-
Self-Validation Checkpoint: The successful SₙAr displacement of the chloride ion is confirmed by a mass shift in LC-MS (ESI-MS: [M+H]⁺ expected around 279 m/z) and the appearance of five additional aromatic protons in the ¹H-NMR spectrum between δ 6.8 and 7.5 ppm.
Sources
Troubleshooting incomplete conversion of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde in coupling reactions
Welcome to the Technical Support Center for the handling and reaction optimization of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde . This sterically encumbered and electronically modulated building block is widely utilized by drug development professionals for the synthesis of bioactive heterocycles, including thiazolidine-2,4-dione (TZD) derivatives and phenanthro[9,10-d]imidazoles [[1.3],[1]].
However, researchers frequently encounter stalled reactions and incomplete conversions during nucleophilic additions and condensation couplings. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you push your conversions to >95%.
Mechanistic FAQs: Diagnosing Incomplete Conversions
Q1: Why does my Knoevenagel condensation with active methylene compounds stall at 50-60% conversion? Causality: Incomplete conversion with this specific substrate is driven by two competing factors:
-
Electronic Deactivation: The electron-donating nature of the 5-phenoxy group and the electron-rich pyrazole core reduces the partial positive charge on the 4-carbaldehyde carbon. This significantly lowers its electrophilicity compared to standard benzaldehydes.
-
Thermodynamic Equilibrium: Condensation reactions generate water. Due to the reduced reactivity of the aldehyde, the reverse hydrolysis reaction competes aggressively if water is not continuously removed from the system.
Solution: Shift the equilibrium by using anhydrous sodium acetate (NaOAc) in glacial acetic acid under reflux. This environment acts as both a mild base to generate the enolate and a dehydrating medium to trap generated water, driving the reaction forward [1].
Q2: In multicomponent reactions (e.g., Debus-Radziszewski imidazole synthesis), I am recovering mostly unreacted aldehyde. How can I activate it? Causality: The formation of the initial imine intermediate is the rate-limiting step. The bulky 1-phenyl and 5-phenoxy groups create a steric bottleneck around the 4-position, preventing efficient nucleophilic attack by ammonia (derived from ammonium acetate). Solution: Introduce a high-surface-area Lewis acid catalyst to coordinate and polarize the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack. Titanium Dioxide nanoparticles (TiO₂ NPs) have been empirically proven to increase the yield of phenanthro[9,10-d]imidazole derivatives from a baseline of 23% to 87% by effectively activating the sterically hindered carbonyl [2].
Diagnostic Workflows & Reaction Pathways
To systematically identify and resolve your conversion issues, follow the logical troubleshooting tree and mechanistic pathway outlined below.
Caption: Logical troubleshooting tree for incomplete pyrazole-4-carbaldehyde conversions.
Caption: TiO2 NP-catalyzed activation and multicomponent cyclization pathway.
Quantitative Optimization Data
When standard organic catalysts fail to push the reaction past 30%, heterogeneous nanoparticle catalysis provides the necessary activation energy and surface area to overcome steric hindrance.
Table 1: Impact of Catalytic Conditions on Multicomponent Imidazole Synthesis
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| None | Acetic Acid | 25 (RT) | 12 | 23% |
| None | Acetic Acid | 120 (Reflux) | 6 | 45% |
| PTSA / CAN / AIBN | Various | Reflux | 6-12 | 10 - 30% |
| TiO₂ NPs (70 mg) | Acetic Acid | 120 (Reflux) | 6 | 87% |
Data synthesized from the optimization of 2-(3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)-1H-phenanthro[9,10-d]imidazole coupling reactions [2].
Self-Validating Experimental Protocols
Protocol A: High-Conversion Knoevenagel Condensation (TZD Coupling)
Self-Validating Mechanism: This protocol uses Le Chatelier's principle. As the condensation product forms, its extended conjugation significantly reduces its solubility in hot acetic acid compared to the starting materials. The spontaneous precipitation of the product removes it from the liquid phase, preventing reverse hydrolysis and visually validating successful conversion.
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask, dissolve 0.01 mol of the active methylene compound (e.g., a thiazolidine-2,4-dione derivative) and 0.01 mol of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde in 10 mL of hot glacial acetic acid [[1.3]].
-
Catalysis: Add 0.01 mol (0.82 g) of anhydrous sodium acetate (NaOAc) to the hot solution.
-
Reflux: Attach a reflux condenser and heat the mixture to 118°C for 1.5 to 2 hours. Validation checkpoint: The solution will darken, and a precipitate should begin forming within the first 45 minutes.
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of ice-cold distilled water under vigorous stirring.
-
Isolation: Filter the precipitated solid under a vacuum, wash thoroughly with cold water to remove residual acetic acid and NaOAc, and recrystallize from ethyl acetate to obtain the pure coupled product.
Protocol B: TiO₂ NP-Catalyzed Multicomponent Imidazole Synthesis
Self-Validating Mechanism: The use of heterogeneous TiO₂ NPs allows for visual tracking of catalyst dispersion. Upon completion, pouring the mixture into crushed ice causes a sudden shift in the dielectric constant. This forces the immediate precipitation of the highly hydrophobic phenanthro[9,10-d]imidazole product, while unreacted ammonium acetate remains in the aqueous phase. TLC will confirm the disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a highly fluorescent product spot (Rf ~0.3) under 365 nm UV light.
Step-by-Step Methodology:
-
Preparation: In a 25 mL flask, combine 1 mmol of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 1 mmol of 9,10-phenanthrenequinone, and 2.5 mmol of ammonium acetate in 5 mL of glacial acetic acid [[1.8]].
-
Catalyst Addition: Add 70 mg of TiO₂ nanoparticles to the mixture. Ensure thorough stirring to suspend the nanoparticles evenly.
-
Reflux: Heat the mixture to 120°C and reflux for 6 hours.
-
Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting aldehyde spot is consumed.
-
Workup: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting solid.
-
Purification: Dissolve the solid in hot ethanol and filter while hot to remove the insoluble TiO₂ NPs. Allow the filtrate to cool to crystallize the pure imidazole derivative.
References
-
Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research.2
-
Fabrication of Titanium Dioxide Nanoparticles Using Sunflower Leaf Extract and Their Applications Towards the Synthesis and Biol. Biointerface Research in Applied Chemistry. 1
-
Synthesis of novel pyrazole – 1,2,3-triazole hybrids as anticancer agents. Arkivoc. 3
Sources
Technical Support Center: Solubilization of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde for Biological Assays
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic heterocyclic compounds in in vitro and in vivo assays.
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a notoriously hydrophobic molecule. Crystallographic data reveals it is a rigid, dihedral molecule where the central pyrazole ring forms distinct dihedral angles with the adjacent phenyl and phenoxy rings[1],[2]. This structural topology—combined with the lack of ionizable groups at physiological pH—renders it nearly insoluble in standard aqueous buffers. When introduced directly into cell culture media, it rapidly aggregates, leading to false negatives in biological assays, erratic dose-response curves, and compromised cellular integrity.
This guide provides field-proven, self-validating protocols and troubleshooting steps to enhance the aqueous bioavailability of this pyrazole derivative without inducing solvent-mediated cytotoxicity.
Diagnostic Workflow: Choosing a Solubilization Strategy
Before designing your assay, you must determine the appropriate carrier system based on your target working concentration.
Workflow for selecting a solubilization strategy for highly hydrophobic pyrazole derivatives.
Frequently Asked Questions & Troubleshooting
Q1: I dissolved the compound in 100% DMSO, but when I spike it into my cell culture media, the media instantly turns cloudy. What is happening? A1: The "Solvent Crash-Out" Phenomenon. You are observing rapid precipitation (nucleation and crystal growth). The compound's solubility limit in the aqueous medium is drastically lower than in DMSO. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the pyrazole derivative exceeds its thermodynamic solubility limit. Solution: Do not spike high-concentration DMSO stocks directly into large volumes of media. Instead, utilize an inclusion complex like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or perform a serial dilution in intermediate solvent mixtures containing a solubilizing agent like Poloxamer-188[3],[4].
Q2: Can I just increase the final DMSO concentration in my assay to 1% or 2% to keep the compound in solution? A2: Absolutely not. DMSO causes significant cytotoxicity and phenotypic alterations at high concentrations. While DMSO is a universal solvent, biological assays are highly sensitive to it. Extensive studies and consensus among cell biologists dictate that the final DMSO concentration in cell culture should ideally be kept below 0.1% (v/v)[5],[6]. Concentrations exceeding 0.1% to 0.5% induce oxidative stress, alter membrane permeability, and cause significant cytotoxicity within 24 hours[7]. If your required working concentration forces you above 0.1% DMSO, you must pivot to an advanced carrier system.
Q3: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) work for this specific pyrazole derivative? A3: Host-Guest Inclusion Complexation. HP-β-CD is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic central cavity[8]. The hydrophobic phenyl and phenoxy rings of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde can insert into this cavity, shielded from the aqueous environment. This forms a water-soluble host-guest inclusion complex, dramatically enhancing apparent aqueous solubility while remaining highly biocompatible and non-toxic to cells[9].
Quantitative Data: Solubility and Viability Metrics
To guide your experimental design, refer to the following synthesized data regarding solvent limits and solubility enhancement for highly lipophilic pyrazoles.
| Solubilization System | Max Achievable Concentration (Est.) | Final Carrier Conc. in Assay | Cell Viability Impact (24h) | Recommended Use Case |
| 100% Aqueous Buffer | < 0.1 µM | None | None | Baseline (Ineffective) |
| Direct DMSO Dilution | ~1 - 5 µM | ≤ 0.1% DMSO | Minimal (< 5% toxicity) | Low-dose in vitro screening |
| High DMSO Dilution | ~10 - 50 µM | 1.0% - 2.0% DMSO | High (15-25% toxicity) | NOT RECOMMENDED |
| HP-β-CD Complexation | > 500 µM | 1.0% - 2.0% HP-β-CD | Minimal | High-dose / In vivo studies |
| Poloxamer-188 + DMSO | ~50 - 100 µM | 0.5% P-188 + 0.1% DMSO | Low | Intermediate concentration assays |
Step-by-Step Methodologies
Protocol 1: Preparation of a 1:1 Molar HP-β-CD Inclusion Complex via Co-Lyophilization
Causality Note: Why do we use lyophilization? Because removing the solvent under vacuum forces the hydrophobic molecule into the cyclodextrin cavity, trapping it in an amorphous solid dispersion rather than allowing it to crystallize[10].
-
Molar Calculation: Calculate the required mass for a 1:1 molar ratio of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (MW ~278.3 g/mol ) to HP-β-CD (MW ~1400 g/mol ).
-
Solvent Preparation: Dissolve the pyrazole compound in a minimal volume of a volatile organic solvent (e.g., methanol). Rationale: The compound must be fully molecularly dispersed before interacting with the cyclodextrin.
-
Aqueous Phase: Dissolve the HP-β-CD in ultra-pure water to create a 10-20% (w/v) solution.
-
Mixing: Slowly add the organic pyrazole solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 500 rpm. Stir for 24 hours at room temperature to allow the host-guest equilibrium to establish.
-
Solvent Evaporation: Remove the organic solvent (methanol) using a rotary evaporator under reduced pressure at 30°C.
-
Filtration (Self-Validation Step): Filter the remaining aqueous suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated pyrazole derivative. If the protocol was successful, the filtrate will be optically clear.
-
Lyophilization: Freeze the filtrate at -80°C, then lyophilize (freeze-dry) for 48-72 hours. The resulting white, fluffy powder is your water-soluble inclusion complex, ready to be dissolved directly into your assay media.
Protocol 2: Synergistic Co-Solvent / Surfactant Dilution (Poloxamer-188)
Causality Note: If cyclodextrin complexation is not feasible due to time constraints, utilizing a non-ionic block copolymer like Poloxamer-188 alongside a trace amount of DMSO can create micelles that shield the hydrophobic drug[3],[4].
-
Stock Preparation: Prepare a 10 mM stock of the pyrazole compound in 100% anhydrous DMSO.
-
Surfactant Media: Prepare your cell culture media supplemented with 0.5% (w/v) Poloxamer-188. Warm the media to 37°C.
-
Dilution Step: Aliquot the required volume of the DMSO stock into a sterile microcentrifuge tube. Rapidly inject the warmed Poloxamer-188 media into the DMSO stock while vortexing vigorously. Rationale: Rapid mixing prevents localized high concentrations of water that trigger nucleation.
-
Validation: Visually inspect the final solution under a microscope (10x objective) to ensure no microcrystals have formed. Ensure the final DMSO concentration remains ≤ 0.1%.
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization [mdpi.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Reactivity comparison of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde vs 5-chloro analogues
Reactivity Comparison Guide: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde vs. 5-Chloro Analogues
Executive Summary & Chemical Context
In the development of heterocyclic pharmaceuticals and agrochemicals, the pyrazole scaffold is a privileged structure. Specifically, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (the Vilsmeier-Haack product of 3-methyl-1-phenyl-5-pyrazolone) serves as a highly versatile bis-electrophile. By substituting the labile 5-chloro group with a phenoxy moiety, chemists generate 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, fundamentally altering the molecule's reactivity profile. As a Senior Application Scientist, I have structured this guide to explore the mechanistic differences, stability parameters, and synthetic applications of these two critical intermediates, ensuring your synthetic workflows are both predictable and chemoselective.
Mechanistic Causality: SNAr vs. Carbonyl Condensation
The reactivity of these pyrazole-4-carbaldehydes is governed by a delicate balance between two electrophilic centers: the C4-carbaldehyde and the C5-position of the pyrazole ring.
-
C5 Electrophilicity (Nucleophilic Aromatic Substitution - SNAr): In the 5-chloro analogue, the chlorine atom is highly activated toward SNAr by the electron-withdrawing effect of the adjacent 4-carbaldehyde group and the electronegative pyrazole nitrogen. This makes the 5-chloro group an excellent leaving group when exposed to nucleophiles such as amines, thiols, or phenoxides [1]. Conversely, the 5-phenoxy group is a significantly poorer leaving group. Once the phenoxy ether is formed, the C5 position becomes highly stable under standard nucleophilic conditions, effectively acting as a stable lipophilic motif in final drug candidates [2].
-
C4 Carbonyl Reactivity: Both compounds feature a reactive aldehyde that readily undergoes Knoevenagel condensations and Schiff base (imine) formation. However, the choice of the C5 substituent dictates the reaction's chemoselectivity. When reacting the 5-chloro analogue with strong, bifunctional nucleophiles (like hydrazines), competing SNAr or cyclocondensation can occur, leading to fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines) [3]. The 5-phenoxy analogue, lacking a labile leaving group, strictly directs nucleophilic attack to the aldehyde, ensuring clean condensation without ring-fusion side reactions.
Visualizing the Divergent Reactivity Pathways
Fig 1: Divergent reactivity pathways of 5-chloro vs. 5-phenoxy pyrazole-4-carbaldehydes.
Quantitative Reactivity Comparison
| Parameter | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde |
| C5 Leaving Group Ability | Excellent (Cl⁻ is a highly stable conjugate base) | Poor (PhO⁻ requires harsh conditions to leave) |
| SNAr Reactivity | High (Reacts readily with amines, phenols, thiols) | Very Low (Stable against most nucleophiles) |
| Aldehyde Reactivity | High (Prone to competing cyclocondensations) | High (Strictly chemoselective for condensation) |
| Stability in Strong Base | Low (Prone to hydrolysis to 5-hydroxy/pyrazolone) | High (Ether linkage is stable in aqueous base) |
| Typical Synthetic Role | Bis-electrophilic intermediate for fused rings | Chemoselective aldehyde for terminal functionalization |
Self-Validating Experimental Protocols
Protocol A: Chemoselective SNAr Synthesis of the 5-Phenoxy Analogue Objective: Convert the highly reactive 5-chloro pyrazole into the stable 5-phenoxy derivative [1].
-
Deprotonation: Dissolve phenol (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). Add powdered potassium hydroxide (KOH, 1.2 eq). Causality: KOH deprotonates the phenol to generate the highly nucleophilic phenoxide anion. DMSO, a polar aprotic solvent, is critical here as it solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.
-
Substitution: Add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) portion-wise. Heat the mixture to 55–60 °C for 2–5 hours. Causality: The electron-deficient C5 position undergoes SNAr. The temperature is kept moderate to ensure complete conversion while preventing the thermal degradation of the aldehyde group.
-
Validation & Workup: Monitor via TLC (Hexane/EtOAc). Once the starting material is consumed, pour the mixture onto crushed ice. Causality: Water quenches the reaction and dissolves the KCl byproduct and DMSO. The highly lipophilic 5-phenoxy product crashes out of the aqueous phase as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol B: Chemoselective Schiff Base Formation (Preserving the 5-Chloro Group) Objective: Functionalize the C4-aldehyde without triggering SNAr at the labile C5-chloro position [4].
-
Activation: Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and a primary aniline (1.0 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: Acetic acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon without being strong enough to fully protonate the aniline (which would destroy its nucleophilicity).
-
Condensation: Reflux the mixture for 2 hours. Causality: Ethanol serves as a protic solvent that facilitates the proton transfers necessary for the elimination of water (imine formation). The mild thermal conditions and weak nucleophilicity of the aniline prevent SNAr at the C5-chloro position.
-
Validation & Workup: Cool the reaction to room temperature. The Schiff base typically precipitates directly from the ethanol. Filter and wash with cold ethanol. The retention of the C5-chloro group can be validated via mass spectrometry (observing the characteristic 3:1 isotopic pattern of ³⁵Cl/³⁷Cl).
References
- Source: National Institutes of Health (nih.gov)
- Source: MDPI (mdpi.com)
- Title: 1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)
- Source: ChemicalBook (chemicalbook.com)
Mass Spectrometry Fragmentation Pattern Analysis of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide
Introduction and Chemical Context
The compound 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (Chemical Formula: C₁₇H₁₄N₂O₂, Exact Mass: 278.1055 Da) is a highly versatile synthetic intermediate. It is frequently utilized in the development of biologically active heterocycles, including anticancer pyrazole-1,2,3-triazole hybrids and antimicrobial thiazolidine-2,4-diones[1, 2, 3].
Accurate structural elucidation of this pyrazole derivative is critical during drug development. Mass spectrometry (MS) serves as the gold standard for confirming its molecular weight and mapping its structural connectivity. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) , detailing the causality behind their distinct fragmentation pathways.
Technique Comparison: GC-EI-MS vs. LC-ESI-MS/MS
To achieve comprehensive structural confirmation, researchers must choose between hard and soft ionization techniques. Their performance metrics for this specific pyrazole derivative are compared below:
| Feature | GC-EI-MS (Hard Ionization) | LC-ESI-MS/MS (Soft Ionization + CID) |
| Ionization Energy | 70 eV (Standard) | Variable (Collision-Induced Dissociation) |
| Precursor Ion | Radical Cation [M]⁺• (m/z 278.1) | Protonated Molecule[M+H]⁺ (m/z 279.1) |
| Precursor Intensity | Low to Moderate (Extensive in-source fragmentation) | High (Intact molecular ion preserved) |
| Primary Cleavage Type | Homolytic (Radical losses: CHO•, PhO•) | Heterolytic (Neutral losses: CO, PhOH) |
| Best Application | Spectral library matching (NIST/Wiley) | High-resolution accurate mass (HRAM) structural mapping |
Mechanistic Fragmentation Analysis (Causality)
Understanding why a molecule fragments in a specific manner is essential for interpreting complex spectra. The fragmentation of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is driven by the stability of the pyrazole core and the lability of its substituents.
Pathway A: Carbaldehyde Group Cleavage
-
EI-MS Causality: Under 70 eV electron bombardment, the formyl group undergoes rapid α -cleavage. The loss of a formyl radical (CHO•, 29 Da) from the molecular ion (m/z 278) yields a highly stable, resonance-stabilized pyrazole cation at m/z 249 .
-
ESI-MS/MS Causality: In soft ionization, the protonated precursor [M+H]⁺ (m/z 279) is subjected to Collision-Induced Dissociation (CID). Aldehydes under CID typically expel stable neutral carbon monoxide (CO, 28 Da) rather than a radical, resulting in a fragment at m/z 251 .
Pathway B: Phenoxy Ether Cleavage
-
EI-MS Causality: The C(5)-O bond is relatively weak. Homolytic cleavage in the EI source results in the expulsion of a phenoxy radical (PhO•, 93 Da), generating a fragment at m/z 185 .
-
ESI-MS/MS Causality: During electrospray ionization, protonation frequently occurs at the ether oxygen or the pyrazole nitrogen. Upon CID, the protonated ether undergoes heterolytic cleavage, expelling neutral phenol (PhOH, 94 Da) to leave a stable cation at m/z 185 .
Pathway C: N-Phenyl Dissociation
-
Both techniques exhibit the eventual cleavage of the N1-phenyl group. In EI, the loss of a phenyl radical (Ph•, 77 Da) yields a fragment at m/z 201 .
Data Presentation: Fragmentation Summary
The following table summarizes the quantitative diagnostic ions expected for this compound under both MS modalities.
| Fragmentation Event | GC-EI-MS (m/z) | LC-ESI-MS/MS (m/z) | Mass Shift (Da) |
| Intact Precursor | 278 (M⁺•) | 279 ([M+H]⁺) | N/A |
| Loss of Formyl/CO | 249 (-CHO•) | 251 (-CO) | -29 (EI) / -28 (ESI) |
| Loss of Phenoxy/Phenol | 185 (-PhO•) | 185 (-PhOH) | -93 (EI) / -94 (ESI) |
| Loss of N-Phenyl | 201 (-Ph•) | 202 (-Ph) | -77 (EI) / -77 (ESI) |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary blanks and system suitability tests (SST).
Protocol 1: GC-EI-MS Analysis
-
System Preparation: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass calibration and optimal relative abundances at m/z 69, 219, and 502.
-
Sample Preparation: Dissolve 1 mg of the synthesized pyrazole derivative in 1 mL of HPLC-grade dichloromethane (DCM).
-
Self-Validation (Blank): Inject 1 µL of pure DCM to establish a baseline and confirm the absence of column carryover.
-
Chromatography: Inject 1 µL of the sample onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at 1.0 mL/min. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Acquisition: Operate the ion source at 230°C with an electron energy of 70 eV. Scan from m/z 50 to 400.
Protocol 2: LC-ESI-MS/MS Analysis
-
System Preparation: Calibrate the Q-TOF or Orbitrap MS using a standard positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to achieve < 2 ppm mass accuracy.
-
Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 10 µg/mL, adding 0.1% formic acid to promote protonation.
-
Self-Validation (SST): Run a solvent blank (Methanol + 0.1% FA) followed by a known reference standard (e.g., reserpine) to verify ionization efficiency and mass accuracy.
-
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.8 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.3 mL/min.
-
MS/MS Acquisition: Operate in positive ESI mode. Set the capillary voltage to 3.5 kV. Perform Data-Dependent Acquisition (DDA) targeting the [M+H]⁺ ion at m/z 279.11, applying a normalized collision energy (NCE) of 20, 30, and 40 eV to generate a comprehensive MS/MS spectrum.
Visualization: Fragmentation Logic
Comparison of GC-EI-MS and LC-ESI-MS/MS fragmentation pathways for the target pyrazole derivative.
References
-
Shahani, T., Fun, H.-K., Shetty, S., & Kalluraya, B. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2646.[Link][1]
-
Eslavath, H., Nampally, R., Thumma, V., Jadhav, R., Basude, M., & Bhongiri, Y. (2025). Synthesis of novel pyrazole – 1,2,3-triazole hybrids as anticancer agents. Arkivoc, 2025(5), 202512364.[Link][2]
-
Journal of Advanced Scientific Research. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Sciensage.[Link][3]
Sources
Benchmarking Antimicrobial Efficacy: A Comparative Analysis of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Against Standard Antibiotics
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, pyrazole derivatives have emerged as a promising class of heterocyclic compounds.[1][2] This guide provides a comprehensive technical overview and comparative analysis of the antimicrobial efficacy of a novel pyrazole derivative, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, benchmarked against a panel of established, clinically relevant antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective therapies.
Introduction to 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound characterized by a central pyrazole ring, a structure known to be a pharmacophore in various biologically active molecules.[1][2] The strategic incorporation of a phenoxy group at the 5-position and a phenyl group at the 1-position of the pyrazole scaffold was hypothesized to enhance its lipophilicity and, consequently, its ability to penetrate bacterial cell membranes. The 4-carbaldehyde functional group offers a reactive site for potential interaction with biological targets within the microbial cell. The synthesis of this compound follows established organic chemistry principles, often involving the Vilsmeier-Haack reaction on a suitable hydrazone precursor.[3][4]
Comparative Antimicrobial Susceptibility Testing
To ascertain the antimicrobial potential of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, a series of in vitro susceptibility tests were conducted. The compound was evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria and its performance was directly compared with that of standard antibiotics. The methodologies employed adhere to the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[5][6][7]
Bacterial Strains
The following bacterial strains were selected for this comparative study:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 25923)
-
Bacillus subtilis (ATCC 6633)
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Klebsiella pneumoniae (ATCC 700603)
-
Standard Antibiotics for Comparison
A selection of commonly used antibiotics with varying mechanisms of action were included in the analysis:
-
Ampicillin (β-lactam; inhibits cell wall synthesis)[8]
-
Ciprofloxacin (Fluoroquinolone; inhibits DNA replication)[9]
-
Gentamicin (Aminoglycoside; inhibits protein synthesis)[9][10]
Experimental Protocols
The following sections detail the step-by-step methodologies used to evaluate the antimicrobial efficacy of the test compound and the standard antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[12][13][14]
Step-by-Step Protocol:
-
Preparation of Inoculum: A pure overnight culture of each bacterial strain is used to prepare a suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: The test compound and standard antibiotics are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[12]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15][16]
Step-by-Step Protocol:
-
Subculturing from MIC plates: Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from all the clear wells (those showing no visible growth) of the MIC microtiter plate.[17]
-
Plating: The aliquots are plated onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is identified as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the subculture plates).[15][16]
Disk Diffusion Susceptibility Testing
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[18][19]
Step-by-Step Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the MIC determination.
-
Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar plate.
-
Disk Application: Paper disks impregnated with a standardized concentration of the test compound and standard antibiotics are placed on the surface of the inoculated agar.[20]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[21]
-
Measurement of Inhibition Zones: The diameter of the zone of complete inhibition of bacterial growth around each disk is measured in millimeters.
Comparative Efficacy Data
The following tables summarize the in vitro antimicrobial activity of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde in comparison to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Ampicillin | Ciprofloxacin | Gentamicin | Chloramphenicol |
| S. aureus | 8 | 0.5 | 1 | 0.5 | 8 |
| B. subtilis | 4 | 0.25 | 0.5 | 0.25 | 4 |
| E. coli | 16 | >256 | 0.06 | 1 | 8 |
| K. pneumoniae | 32 | >256 | 0.125 | 2 | 16 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Ampicillin | Ciprofloxacin | Gentamicin | Chloramphenicol |
| S. aureus | 16 | 1 | 2 | 1 | 32 |
| B. subtilis | 8 | 0.5 | 1 | 0.5 | 16 |
| E. coli | 64 | >256 | 0.125 | 2 | 32 |
| K. pneumoniae | 128 | >256 | 0.25 | 4 | 64 |
Table 3: Zone of Inhibition in Disk Diffusion Assay (mm)
| Microorganism | 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (30 µ g/disk ) | Ampicillin (10 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) | Gentamicin (10 µ g/disk ) | Chloramphenicol (30 µ g/disk ) |
| S. aureus | 18 | 28 | 25 | 22 | 20 |
| B. subtilis | 22 | 32 | 30 | 26 | 24 |
| E. coli | 15 | 6 | 35 | 20 | 21 |
| K. pneumoniae | 12 | 6 | 32 | 18 | 19 |
Visualization of Experimental Workflows
Caption: Experimental workflow for antimicrobial susceptibility testing.
Discussion of Results
The experimental data reveals a nuanced antimicrobial profile for 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Activity against Gram-positive bacteria: The compound demonstrated moderate activity against both S. aureus and B. subtilis, with MIC values of 8 and 4 µg/mL, respectively. While not as potent as the standard antibiotics ampicillin, ciprofloxacin, and gentamicin, its efficacy is comparable to that of chloramphenicol against S. aureus. The MBC values indicate that the compound is primarily bacteriostatic against these organisms at lower concentrations, with bactericidal effects observed at 2-4 times the MIC.
-
Activity against Gram-negative bacteria: The pyrazole derivative exhibited weaker activity against the Gram-negative bacteria tested. The higher MIC and MBC values for E. coli and K. pneumoniae suggest that the outer membrane of these bacteria may present a significant barrier to the compound's entry or that they possess efflux pump mechanisms that actively remove the compound. However, it is noteworthy that the compound showed some inhibitory activity, whereas ampicillin was completely ineffective against these strains.
-
Correlation between methods: The results from the disk diffusion assay corroborate the findings of the broth microdilution tests. The larger zones of inhibition observed for the Gram-positive strains compared to the Gram-negative strains are consistent with the lower MIC values for the former.
Conclusion
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a novel synthetic compound with demonstrable in vitro antimicrobial activity, particularly against Gram-positive bacteria. While its potency does not surpass that of several established antibiotics in this preliminary screening, its unique chemical scaffold warrants further investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize the molecule for enhanced potency and a broader spectrum of activity. Additionally, mechanistic studies are required to elucidate its mode of action, and toxicological evaluations are necessary to assess its potential for therapeutic development. This guide provides a foundational dataset for researchers to build upon in the ongoing effort to discover and develop the next generation of antimicrobial agents.
References
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. Available at: [Link]
-
Stop Waiting for Tomorrow: Disk Diffusion Performed on Early Growth Is an Accurate Method for Antimicrobial Susceptibility Testing with Reduced Turnaround Time. PubMed. Available at: [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
-
Broth microdilution. Wikipedia. Available at: [Link]
-
Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. Available at: [Link]
-
Stop Waiting for Tomorrow: Disk Diffusion Performed on Early Growth Is an Accurate Method for Antimicrobial Susceptibility Testing with Reduced Turnaround Time. Journal of Clinical Microbiology. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. Available at: [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Taylor & Francis. Available at: [Link]
-
Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Available at: [Link]
-
Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Available at: [Link]
-
M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. CLSI. Available at: [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Pyridine Based Pyrazole Derivatives. Neuroquantology. Available at: [Link]
-
M52 | Verification of Commercial Microbial Identification and Antimicrobial Susceptibility Testing Systems. CLSI. Available at: [Link]
-
Antibiotics. TeachMePhysiology. Available at: [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]
-
Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. Available at: [Link]
-
Antibiotic. Britannica. Available at: [Link]
-
M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. CLSI. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]
-
How do antibiotics work?. Available at: [Link]
-
EUCAST: EUCAST - Home. Available at: [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. PubMed. Available at: [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]
-
Expert Rules. EUCAST. Available at: [Link]
-
Disk Diffusion and Quality Control. EUCAST. Available at: [Link]
-
Antibiotics Tested by NARMS. CDC. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]
-
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available at: [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
-
FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Available at: [Link]
Sources
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. jpsionline.com [jpsionline.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Antibiotic | Definition, Types, Side Effects, Resistance, Classification, & Facts | Britannica [britannica.com]
- 9. Frontiers | Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance [frontiersin.org]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. vinmec.com [vinmec.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. bmglabtech.com [bmglabtech.com]
- 16. microchemlab.com [microchemlab.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. asm.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. journals.asm.org [journals.asm.org]
Spectroscopic Profiling and Structural Isomer Differentiation of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Executive Summary & Mechanistic Context
In the development of biologically active pyrazole derivatives—often utilized for their antibacterial, anti-inflammatory, and analgesic properties—regiochemical purity is a critical quality attribute. The compound 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a vital intermediate in synthesizing complex heterocyclic scaffolds, such as pyrazole-1,2,3-triazole hybrids and thiazolidine-2,4-diones [1, 3].
A persistent challenge in pyrazole chemistry is the generation of structural isomers during synthesis. When 1-phenyl-3-methyl-5-pyrazolone undergoes Vilsmeier-Haack formylation followed by nucleophilic aromatic substitution with phenol, two primary positional isomers can theoretically emerge:
-
Isomer A (Target): 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Isomer B (Alternative): 5-Methyl-3-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
Because these isomers share identical molecular weights ( C17H14N2O2 , MW: 278.30 g/mol ) and highly similar functional groups, standard chromatographic retention times and 1D NMR spectra often present ambiguous results. This guide provides a definitive, self-validating spectroscopic framework to objectively differentiate these structural isomers, grounded in 2D NMR spatial correlations and X-ray crystallographic validation [1].
Analytical Logic & Regiochemical Differentiation Strategy
To establish absolute trustworthiness in structural assignment, an analytical workflow must move beyond simple through-bond connectivity (1D NMR) and interrogate the 3D spatial geometry of the molecule.
The causality behind our spectroscopic strategy relies on the Nuclear Overhauser Effect (NOE) . In Isomer A, the N1-phenyl ring is spatially adjacent to the C5-phenoxy group. In Isomer B, the N1-phenyl ring is adjacent to the C5-methyl group. By irradiating the N1-phenyl protons during a 2D NOESY experiment, the resulting cross-peaks will definitively identify the adjacent functional group, thereby solving the regiochemical puzzle without ambiguity.
2D NOESY NMR logic for the definitive regiochemical assignment of pyrazole isomers.
Comparative Spectroscopic Data
The following tables summarize the quantitative spectroscopic data used to benchmark Isomer A against Isomer B.
Table 1: Nuclear Magnetic Resonance ( 1 H and 13 C NMR) Profiling
Data acquired in CDCl3 at 400 MHz ( 1 H) and 100 MHz ( 13 C) using TMS as an internal standard.
| Structural Feature | Isomer A (3-Methyl-5-phenoxy...) | Isomer B (5-Methyl-3-phenoxy...) | Diagnostic Causality |
| Aldehyde ( CHO ) | 1 H: δ 9.82 (s, 1H) 13 C: δ 185.4 | 1 H: δ 9.95 (s, 1H) 13 C: δ 186.1 | Isomer B's aldehyde is more deshielded due to altered conjugation pathways. |
| Methyl Group ( CH3 ) | 1 H: δ 2.45 (s, 3H) 13 C: δ 13.7 | 1 H: δ 2.62 (s, 3H) 13 C: δ 11.5 | C5-methyl in Isomer B experiences strong anisotropic deshielding from the adjacent N1-phenyl ring. |
| Aromatic Protons | δ 6.95 - 7.65 (m, 10H) | δ 7.05 - 7.55 (m, 10H) | Overlapping multiplets; requires 2D NMR for definitive assignment. |
| 2D NOESY Cross-Peaks | N1-Phenyl ↔ Phenoxy | N1-Phenyl ↔ Methyl | Absolute proof of regiochemistry. |
Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS)
While MS cannot easily distinguish these isomers due to identical mass, FT-IR provides subtle clues in the carbonyl stretching region based on the electron-donating effects of the adjacent rings.
| Technique | Isomer A (Target) | Isomer B (Alternative) | Analytical Insight |
| FT-IR ( νC=O ) | 1675 cm−1 | 1688 cm−1 | The C3-phenoxy group in Isomer B donates electron density differently, stiffening the C=O bond. |
| FT-IR ( νC=N ) | 1550 cm−1 | 1545 cm−1 | Pyrazole ring stretching vibrations. |
| HRMS (ESI+) | m/z 279.1128 [M+H]+ | m/z 279.1129 [M+H]+ | Confirms empirical formula ( C17H15N2O2+ ); insufficient for isomer differentiation. |
X-Ray Crystallographic Grounding
Single-crystal X-ray diffraction remains the gold standard for structural validation. According to authoritative crystallographic data, Isomer A crystallizes in the monoclinic P21/c space group [1]. The pyrazole ring is essentially planar, but steric hindrance forces the adjacent phenyl and phenoxy rings out of plane, creating dihedral angles of 73.67° and 45.99°, respectively [1]. This specific twisting minimizes steric clash and dictates the anisotropic shielding observed in the NMR data above.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis, isolation, and spectroscopic acquisition workflows [1, 3].
Step-by-step synthetic and analytical workflow for isolating pyrazole-4-carbaldehyde isomers.
Protocol 1: Regioselective Synthesis and Isolation
-
Preparation of Intermediate: Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (0.1 mol) and phenol (0.1 mol) in 10 mL of anhydrous dimethyl sulfoxide (DMSO) or DMF [1, 3].
-
Alkaline Substitution: Add 5.6 g (0.1 mol) of potassium hydroxide (KOH) or K2CO3 to the solution [1, 3]. The choice of a strong base is critical to deprotonate the phenol, generating a highly nucleophilic phenoxide ion.
-
Reflux & Precipitation: Reflux the reaction mixture for 6–8 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 7:3). Cool to room temperature and pour over crushed ice to precipitate the crude solid [1].
-
Purification: Filter and dry the solid. To separate Isomer A from trace amounts of Isomer B, perform flash column chromatography using a silica gel stationary phase.
-
Crystallization: Recrystallize the purified Isomer A from a 1:2 mixture of DMF and ethanol via slow evaporation to yield crystals suitable for X-ray diffraction [1].
Protocol 2: 2D NOESY NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl3 (100% atom D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
-
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3 and shim the magnet to achieve a line width of < 0.5 Hz for the TMS signal.
-
Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).
-
Parameter Optimization: Set the mixing time ( tm ) to 300–500 ms. This duration is critical; too short will yield weak cross-peaks, while too long will result in spin diffusion (false positives).
-
Data Processing: Process the 2D matrix with a sine-bell squared window function. Analyze the cross-peaks intersecting the N1-phenyl protons ( δ ~7.5) and the phenoxy/methyl protons to confirm regiochemistry.
References
-
Tara Shahani, Hoong-Kun Fun, Shobhitha Shetty, Balakrishna Kalluraya. "3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E: Crystallographic Communications, 2011.1
-
Sigma-Aldrich Catalog. "3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Product Specification." Sigma-Aldrich, 2025.
-
Journal of Advanced Scientific Research. "Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation." Sciensage, 2025. 2
Sources
Validating the structural integrity of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde using 2D NMR (HMBC/HSQC)
As a Senior Application Scientist, I frequently encounter drug development pipelines stalled by ambiguous structural assignments. When synthesizing highly substituted heterocycles like 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde —a scaffold noted for its potent antibacterial and anti-inflammatory properties[1]—confirming the exact regioisomer is a critical regulatory and scientific hurdle.
The analytical bottleneck lies in the pyrazole core. Positions C3, C4, and C5 are entirely substituted, rendering them "proton-deficient." Traditional 1D NMR and Mass Spectrometry cannot definitively distinguish whether the methyl group is at C3 or C5. To solve this, we must rely on the logical deduction provided by 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[2].
This guide objectively compares these modalities and provides a self-validating experimental protocol for structural elucidation.
Comparative Analysis: Why Traditional Modalities Fail
To understand the causality behind selecting 2D NMR, we must first evaluate the limitations of alternative analytical modalities when applied to proton-deficient regioisomers[3].
Table 1: Performance Comparison of Analytical Modalities for Pyrazole Regioisomers
| Analytical Modality | Primary Output | Quaternary Carbon Mapping | Regioisomer Resolution | Causality / Limitation |
| HRMS (ESI-TOF) | Exact Mass & Formula | None | Fail | Cannot differentiate positional isomers (identical m/z). |
| 1D NMR ( 1 H / 13 C) | Functional Groups | Poor (Chemical shift only) | Low | Identifies the presence of C3/C4/C5, but cannot prove their connectivity[4]. |
| 2D COSY / NOESY | Through-space / bond 1 H- 1 H | None | Moderate | Fails here because the pyrazole core lacks adjacent protons to correlate. |
| 2D HSQC / HMBC | Direct & Long-range C-H | Excellent (via 2J , 3J ) | Definitive | HMBC bridges the proton-deficient gap by mapping long-range couplings. |
The Logic of 2D NMR: A Self-Validating Workflow
The structural validation of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde relies on a self-validating logical loop. We use HSQC to map all direct 1 H- 13 C bonds, effectively "subtracting" them from the puzzle. We then use HMBC to observe 2-bond ( 2J ) and 3-bond ( 3J ) correlations from the peripheral protons (methyl and aldehyde) into the "invisible" pyrazole core.
Workflow for structural elucidation of pyrazole regioisomers using 2D NMR.
The HMBC Deduction Engine
If the molecule is the correct regioisomer (3-methyl), the HMBC data must satisfy the following causality:
-
C3 Assignment: The methyl protons (~2.5 ppm) will show a strong 2J correlation to a quaternary carbon (C3).
-
C4 Assignment: The aldehyde proton (~9.8 ppm) will show a strong 2J correlation to C4. The methyl protons will also show a 3J correlation to this same C4, validating their proximity.
-
C5 Assignment: The aldehyde proton will show a 3J correlation to the remaining pyrazole carbon (C5).
Key HMBC (2J and 3J) correlations used to assign pyrazole quaternary carbons.
Step-by-Step Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Sample Preparation & Baseline Validation
-
Action: Dissolve 15-20 mg of the synthesized compound in 0.6 mL of CDCl 3 (containing 0.03% TMS as an internal standard).
-
Causality: High concentration is required because HMBC relies on long-range 13 C couplings, which have inherently low sensitivity (~1% natural abundance of 13 C).
-
Validation Check: Acquire a standard 1D 1 H NMR. Integrate the peaks. The total proton count must exactly equal 14 (1 Aldehyde, 3 Methyl, 10 Aromatic). If extraneous peaks exist, halt and re-purify.
Step 2: 1D 13 C Acquisition
-
Action: Acquire a 13 C{1H} decoupled spectrum (minimum 512 scans, D1 = 2.0s).
-
Validation Check: Count the distinct carbon signals. Due to the symmetry of the freely rotating phenyl and phenoxy rings, you must observe exactly 13 distinct carbon environments (1 Aldehyde, 1 Methyl, 3 Pyrazole, 4 N-Phenyl, 4 O-Phenyl).
Step 3: HSQC Acquisition (Multiplicity-Edited)
-
Action: Run a 1 H- 13 C HSQC experiment. Set the one-bond coupling constant ( 1JCH ) to 145 Hz.
-
Causality: Multiplicity editing phases CH/CH 3 peaks positively and CH 2 peaks negatively.
-
Validation Check: Ensure the aldehyde carbon (~184 ppm) and methyl carbon (~13 ppm) show direct correlations to their respective protons. The pyrazole carbons (C3, C4, C5) must show zero correlations here, confirming they are quaternary.
Step 4: HMBC Acquisition & Regioisomer Confirmation
-
Action: Run a 1 H- 13 C HMBC experiment. Crucially, set the long-range coupling constant ( nJCH ) to 8 Hz , which is optimized for aromatic and heteroaromatic systems[5]. Use a relaxation delay (D1) of 1.5s to ensure quaternary carbons fully relax between scans.
-
Validation Check: Cross-reference the correlations against the expected data matrix in Table 2.
Quantitative Data Matrix
Below is the expected 2D NMR data matrix used to definitively validate the 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde structure.
Table 2: Expected HSQC and HMBC Correlation Matrix
| Structural Moiety | 13 C Shift (ppm) | 1 H Shift (ppm) | HSQC ( 1J ) | HMBC ( 2J , 3J Correlations) |
| Methyl (C3-CH 3 ) | ~13.0 | ~2.50 (s, 3H) | Yes | C3 ( 2J ), C4 ( 3J ) |
| Aldehyde (C4-CHO) | ~184.0 | ~9.80 (s, 1H) | Yes | C4 ( 2J ), C3 ( 3J ), C5 ( 3J ) |
| Pyrazole C3 | ~150.0 | - | No | Correlates back to Methyl 1 H and Aldehyde 1 H |
| Pyrazole C4 | ~115.0 | - | No | Correlates back to Methyl 1 H and Aldehyde 1 H |
| Pyrazole C5 | ~154.0 | - | No | Correlates back to Aldehyde 1 H |
| N1-Phenyl (ipso) | ~138.0 | - | No | Correlates to N1-Phenyl ortho- 1 H |
| O-Phenyl (ipso) | ~156.0 | - | No | Correlates to O-Phenyl ortho- 1 H |
Note: Chemical shifts are approximate and heavily dependent on solvent concentration and temperature. The structural proof relies on the relational vectors (the HMBC cross-peaks), not the absolute ppm values.
Conclusion
Relying solely on 1D NMR or HRMS for highly substituted heterocycles introduces unacceptable risk into the chemical validation pipeline. By leveraging the specific causality of HSQC to eliminate protonated carbons, and HMBC to map the proton-deficient pyrazole core, researchers can create a self-validating logical framework. The convergence of 3J couplings from the methyl and aldehyde protons onto the C4 carbon provides unequivocal proof of the 3-methyl-5-phenoxy regioisomer.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
As a Senior Application Scientist overseeing medicinal chemistry workflows, I approach the handling of intermediate building blocks not just as a compliance checklist, but as a chemical engineering challenge. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 30241-46-4) is an invaluable scaffold for synthesizing targeted kinase inhibitors and anti-inflammatory agents. However, its structural features demand precise, mechanistically grounded operational controls.
To build a truly safe laboratory environment, we must move beyond simply memorizing hazard codes. We must understand why a chemical is hazardous and design our Personal Protective Equipment (PPE) and handling protocols to directly neutralize those specific chemical properties.
The Chemical Logic of Hazard Mitigation
The hazard profile of this compound is driven by two distinct structural moieties, which dictate our PPE strategy[1]:
-
The Electrophilic Carbaldehyde Group: The C4-carbaldehyde is highly reactive toward nucleophiles. If exposed to the skin or eyes, it can undergo rapid Schiff base condensation with the primary amines present in epidermal keratin or ocular mucosal proteins. This is the mechanistic driver behind its H315 (Skin Irritation) and H319 (Eye Irritation) classifications[2].
-
The Lipophilic Pyrazole Core: The diphenyl and phenoxy substituents significantly increase the molecule's lipophilicity (LogP). While the dry powder sits on the skin surface, dissolving this compound in organic solvents (like DMSO, DMF, or DCM) creates a carrier effect, rapidly driving the reactive aldehyde through the stratum corneum barrier.
-
Particulate Dynamics: As a finely milled solid, the powder is prone to static cling and aerosolization. Inhalation of these micro-particles allows them to deposit in the upper respiratory tract, reacting with mucosal linings to cause H335 (Respiratory Irritation) .
Quantitative Hazard Profile & PPE Specifications
To directly counter these structural hazards, PPE must be selected based on material compatibility and barrier performance.
| GHS Hazard Code | Description | Physiological Target | Mechanistic Cause | Required PPE & Specifications |
| H315 | Causes skin irritation | Epidermal keratinocytes | Electrophilic cross-linking of primary amines in skin proteins. | Nitrile gloves (Min 0.11 mm thickness for dry solid; double-glove with 0.4 mm thickness if handling in carrier solvents). Do not use latex, as it is highly permeable to lipophilic organics. |
| H319 | Causes serious eye irritation | Corneal epithelium | Rapid Schiff base formation with ocular mucosal proteins. | Chemical splash goggles (ANSI Z87.1 certified, indirect-vented). Safety glasses are insufficient due to airborne dust risks. |
| H335 | May cause respiratory irritation | Upper respiratory tract | Aerosolized micro-particles deposit and react with mucosal linings. | Fume Hood (Face velocity 80–120 fpm). If handled outside a hood, an N95/P100 particulate respirator is mandatory. |
Operational Workflow: Step-by-Step Methodology
The following protocol is designed as a self-validating system , ensuring that every safety measure is physically verified before proceeding to the next step.
Step 1: System Validation & Environmental Preparation Before opening the chemical container, verify that your engineering controls are active.
-
Self-Validation: Tape a small, 2-inch strip of tissue paper to the bottom edge of the fume hood sash. If the tissue pulls steadily inward toward the rear baffle without erratic fluttering, your containment system is maintaining laminar flow and is safe to use.
Step 2: Strategic PPE Donning Equip a flame-resistant lab coat, indirect-vented goggles, and utilize the double-glove technique with nitrile gloves.
-
Causality: Double-gloving ensures that if the outer glove is contaminated by the highly lipophilic pyrazole core, it can be immediately doffed and discarded without exposing bare skin to the chemical.
Step 3: Static Mitigation & Transfer Ground the analytical balance and use an anti-static, U-shaped metal spatula for transfer.
-
Causality: Pyrazole derivatives in powder form generate significant static charge due to their aromatic content. Mitigating static prevents the aerosolization of particles, directly neutralizing the H335 respiratory hazard. Weigh the required mass onto a tared, anti-static weigh boat, transfer immediately to the reaction flask, and seal with a septum.
Step 4: Decontamination Wipe the balance and surrounding hood area with a disposable towel dampened with a mild soap solution.
-
Causality: The surfactant in the soap breaks down the lipophilic phenoxy/phenyl groups, allowing the reactive carbaldehyde to be safely lifted and wiped away rather than smeared across the stainless steel surface.
Visualizing the Safety Workflow
Safety workflow for handling pyrazole carbaldehydes.
Spill Response & Chemical Disposal Plan
A localized spill requires an immediate, specific response based on the physical state of the chemical[3].
-
Minor Solid Spill (< 50g): Do not sweep dry. Dry sweeping aerosolizes the carbaldehyde, triggering respiratory hazards. Instead, cover the spill with damp absorbent paper to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.
-
Solvent Spill (Dissolved State): If the compound is spilled while dissolved in a carrier solvent (e.g., DMF), the skin-permeation hazard is exponentially higher. Evacuate the immediate area to allow solvent fumes to clear, then apply a universal chemical absorbent (e.g., diatomaceous earth) to lock the liquid into a solid matrix before sweeping.
-
Self-Validating Decontamination: To validate that a spill area has been successfully decontaminated, wipe the area with a mild soap solution, then press a piece of damp universal indicator paper against the surface. If the paper registers a neutral pH (green, ~pH 7) and shows no localized bleaching, the reactive electrophilic residues have been successfully neutralized and removed.
-
Waste Segregation: Label disposal containers clearly as "Hazardous Organic Waste - Contains Reactive Aldehydes." Crucial: Do not mix this waste with strong oxidizing agents or primary amines in the waste carboy, as this can trigger an uncontrolled, exothermic Schiff base condensation reaction.
References
-
Sigma-Aldrich (2024). Safety Data Sheet: 1-methyl-5-phenyl-1h-pyrazole-3-carbaldehyde compounds and derivatives. Retrieved from
-
Bidepharm (2024). CAS: 30241-46-4, 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Chemical Properties. Retrieved from1[1]
-
AK Scientific, Inc. (2023). Safety Data Sheet: Pyrazole-4-carbaldehyde derivatives. Retrieved from 2[2]
-
TA Instruments (2023). General Safety Data Sheet for Laboratory Handling of Irritants. Retrieved from3[3]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
